

GSK2636771: A PI3K β Inhibitor for Solid Tumors

- A Technical Guide

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Compound of Interest

Compound Name: GSK217

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Introduction

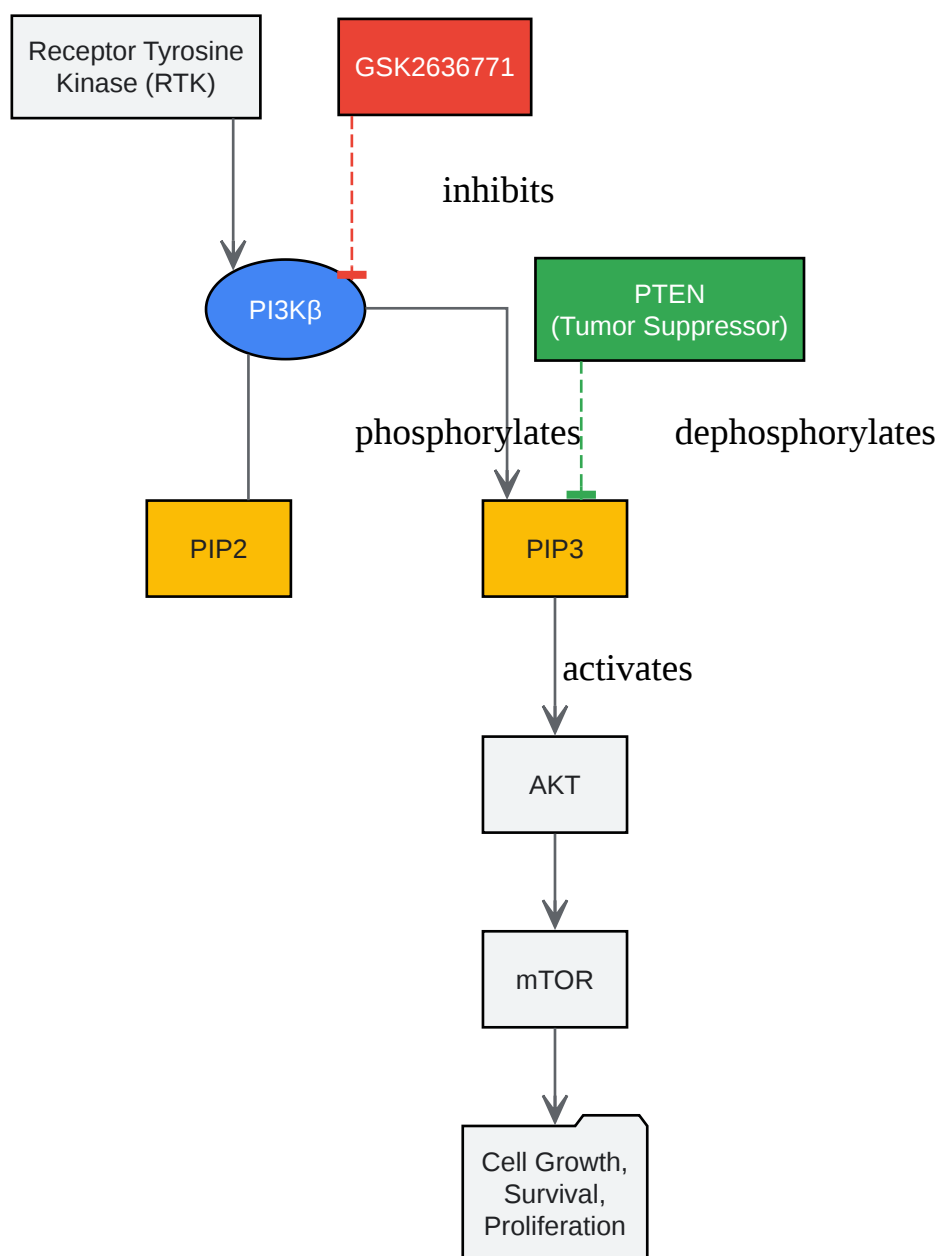
GSK2636771 is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the beta isoform of phosphoinositide 3-kinase (PI3K β).^{[1][2][3]} The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.^{[4][5][6]} Dysregulation of this pathway, often through activating mutations in PI3K genes or loss of the tumor suppressor PTEN, is a frequent event in the development and progression of many solid tumors.^{[2][4]} GSK2636771 has been specifically investigated for its therapeutic potential in tumors characterized by the loss of PTEN, where the PI3K β isoform is believed to be a key driver of tumor cell survival and growth.^{[2][7]} This technical guide provides a comprehensive overview of the preclinical and clinical data on GSK2636771, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action and Signaling Pathway

GSK2636771 is an ATP-competitive inhibitor of PI3K β .^[8] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110 subunit has four isoforms: α , β , γ , and δ . Upon activation by upstream signaling from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream

effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which ultimately leads to increased protein synthesis, cell growth, and survival.

The tumor suppressor PTEN is a phosphatase that counteracts PI3K activity by dephosphorylating PIP3 back to PIP2. In tumors where PTEN is lost or inactivated, there is an accumulation of PIP3, leading to constitutive activation of the PI3K/AKT/mTOR pathway. Preclinical studies have suggested that in the context of PTEN deficiency, cancer cells become particularly dependent on the PI3K β isoform for their growth and survival.^{[7][8]} By selectively inhibiting PI3K β , GSK2636771 aims to block this aberrant signaling and induce tumor cell apoptosis and growth inhibition, with a potentially wider therapeutic window compared to pan-PI3K inhibitors.^[2]



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Diagram 1: PI3K/AKT/mTOR Signaling Pathway and GSK2636771 Inhibition.

Preclinical Data

In Vitro Potency and Selectivity

GSK2636771 has demonstrated high potency and selectivity for PI3K β in biochemical assays.

Parameter	Value	Fold Selectivity vs. PI3K β
Ki (PI3K β)	0.89 nM	-
IC50 (PI3K β)	5.2 nM	-
Selectivity vs. p110 α	>900-fold	>900x
Selectivity vs. p110 γ	>900-fold	>900x
Selectivity vs. p110 δ	>10-fold	>10x

Table 1: In Vitro Potency and Selectivity of GSK2636771.[\[7\]](#)
[\[9\]](#)

Cell-Based Activity

The anti-proliferative activity of GSK2636771 has been evaluated in various cancer cell lines, with a notable sensitivity observed in PTEN-deficient lines.

Cell Line	Cancer Type	PTEN Status	EC50
PC-3	Prostate Adenocarcinoma	Null	36 nM
HCC70	Breast Cancer	Null	72 nM

Table 2: In Vitro Cell Viability of GSK2636771 in PTEN-deficient cell lines.[\[1\]](#)

Preclinical studies also showed that GSK2636771 treatment leads to a significant decrease in the phosphorylation of AKT and ribosomal protein S6 kinase (S6K), downstream effectors of PI3K signaling, in PTEN-deficient cells.[\[7\]](#)[\[8\]](#)

In Vivo Efficacy

In mouse xenograft models using PTEN-deficient human cancer cells, orally administered GSK2636771 has been shown to inhibit tumor growth.

Tumor Model	Treatment	Outcome
PC-3 (Prostate) Xenograft	GSK2636771 (1, 3, 10 mg/kg, daily)	Dose-dependent tumor growth inhibition

Table 3: In Vivo Efficacy of GSK2636771 in a Xenograft Model.[\[8\]](#)

Clinical Data

A first-in-human, Phase I/II clinical trial (NCT01458067) evaluated the safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity of GSK2636771 in patients with advanced solid tumors, primarily those with PTEN deficiency.[\[7\]](#)

Safety and Tolerability

Parameter	Details
Recommended Phase II Dose (RP2D)	400 mg once daily (QD)
Dose-Limiting Toxicities	Hypophosphatemia, Hypocalcemia
Common Adverse Events (any grade)	Diarrhea (48%), Nausea (40%), Vomiting (31%)

Table 4: Safety Profile of GSK2636771 from the Phase I/II Trial.[\[7\]](#)[\[8\]](#)

Pharmacokinetics

At the RP2D of 400 mg QD, GSK2636771 demonstrated adequate exposure.

PK Parameter (400 mg QD)	Geometric Mean
AUC(0– τ)	205 $\mu\text{g}\cdot\text{hr/mL}$
C _{max}	Not explicitly stated in provided search results

Table 5: Pharmacokinetic Parameters of GSK2636771.^[7]

Clinical Activity

While no complete responses were observed, GSK2636771 demonstrated signs of anti-tumor activity.

Best Response (Investigator Assessed)	Percentage of Patients (n=65)
Partial Response (PR)	1.5% (1 patient with castration-resistant prostate cancer)
Stable Disease (SD)	32%
Progressive Disease (PD)	54%
Durable Clinical Benefit (≥ 6 months on therapy)	14%

Table 6: Anti-Tumor Activity of GSK2636771 Monotherapy.^[7]

Genomic analysis of patient tumor samples suggested that aberrations in PIK3CB, the gene encoding the p110 β catalytic subunit, may be associated with clinical benefit from GSK2636771.^[8]

Experimental Protocols

In Vitro Kinase Assay (PI3-Kinase HTRF™ Assay)

Objective: To determine the in vitro inhibitory activity of GSK2636771 against PI3K isoforms.

Methodology:

- The biochemical selectivity of GSK2636771 was assessed using the PI3-Kinase HTRF™ Assay (EMD Millipore).[\[7\]](#)[\[10\]](#)
- The assay was performed according to the manufacturer's protocol. Briefly, the assay measures the production of PIP3 through a competitive immunoassay format using a europium-labeled anti-PIP3 antibody and a biotinylated PIP3 tracer.
- Reactions are typically carried out in a 384-well plate.
- Varying concentrations of GSK2636771 were pre-incubated with the PI3K enzyme.
- The kinase reaction was initiated by the addition of ATP and the lipid substrate PIP2.
- After a defined incubation period, the reaction was stopped, and the detection reagents were added.
- The HTRF signal was read on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.
- IC50 values were calculated from the dose-response curves.

Cell Viability Assay (alarmarBlue® Assay)

Objective: To assess the effect of GSK2636771 on the proliferation of cancer cell lines.

Methodology:

- Cells were seeded in 96-well plates at a density of 5×10^3 cells/well.[\[7\]](#)
- The cells were treated with a dose range of GSK2636771 (e.g., 1.6 nM to 30.7 μ M) for 6 days in a soft agar medium.[\[7\]](#)[\[10\]](#)
- Cell proliferation was measured using the alamarBlue® Cell Viability Assay (Thermo Fisher) following the manufacturer's instructions.[\[7\]](#)
- A baseline reading (T0) was taken at the time of compound addition.

- After the 6-day treatment period, alamarBlue® reagent was added to the wells, and the plates were incubated.
- The fluorescence was measured on a plate reader.
- Results were expressed as a percentage of the T0 value and plotted against the compound concentration to determine the EC50.[\[10\]](#)

Western Blot Analysis

Objective: To evaluate the effect of GSK2636771 on the phosphorylation of downstream signaling proteins in the PI3K pathway.

Methodology:

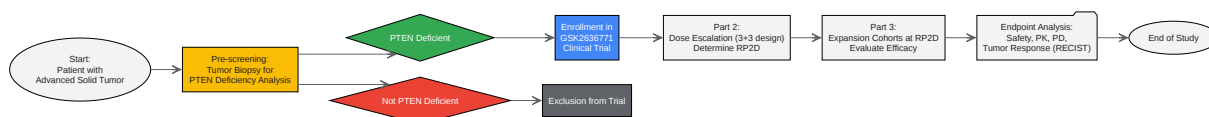
- Cancer cell lines (e.g., HCC1954, MDA-MB-468, PC3) were treated with various concentrations of GSK2636771 for specified durations (e.g., up to 48 hours).[\[10\]](#)
- Cells were lysed using a suitable lysis buffer (e.g., 1x cell lysis buffer from Cell Signaling Technology) supplemented with protease and phosphatase inhibitors.[\[10\]](#)
- Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
- Equal amounts of protein (e.g., 30-40 µg) were separated by SDS-PAGE on Bis-Tris gels and transferred to a nitrocellulose membrane.[\[10\]](#)
- The membranes were blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
- Membranes were incubated with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT (Ser473), total AKT, p-S6K).
- After washing, the membranes were incubated with appropriate HRP-conjugated secondary antibodies.
- The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of GSK2636771 in a living organism.

Methodology:

- Female nude mice were subcutaneously injected with a suspension of human cancer cells (e.g., 2.0×10^6 PC3 cells).[10]
- Tumors were allowed to grow to a specified size (e.g., ~200-250 mm³).[10]
- Mice were then randomized into treatment and vehicle control groups (e.g., n=8 per group). [10]
- GSK2636771 was administered orally, once daily, at various doses (e.g., 1, 3, 10, or 30 mg/kg) for a defined period (e.g., 21 days).[10]
- Tumor volume and body weight were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: $(\text{width})^2 \times \text{length} / 2$.
- At the end of the study, tumors and blood samples could be collected for pharmacokinetic and pharmacodynamic (e.g., p-AKT levels by ELISA) analysis.[8][10]



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Diagram 2: Clinical Trial Workflow for Patient Selection and Evaluation.

Conclusion

GSK2636771 is a potent and selective PI3K β inhibitor that has shown promise in preclinical models of PTEN-deficient cancers. The first-in-human clinical trial established a manageable safety profile and demonstrated modest anti-tumor activity in a heavily pretreated patient population with advanced solid tumors. The identification of PIK3CB genomic aberrations as a potential predictive biomarker warrants further investigation. Ongoing and future studies will likely focus on combination therapies to enhance the efficacy of GSK2636771 and to overcome potential resistance mechanisms. This technical guide provides a foundational understanding of GSK2636771 for researchers and drug development professionals working on targeted therapies for solid tumors.

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